Ethyl 2-amino-3-(thiophen-2-YL)propanoate
Description
Ethyl 2-amino-3-(thiophen-2-yl)propanoate is a synthetic amino acid ester derivative featuring a thiophene ring at the β-position of the propanoate backbone. The compound combines a polar amino group, an ethyl ester moiety, and a heteroaromatic thiophene system, making it a versatile intermediate in medicinal chemistry and materials science. The thiophene moiety contributes electron-rich aromaticity, which can enhance π-π interactions in biological targets or modulate electronic properties in materials applications.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5,8H,2,6,10H2,1H3 |
InChI Key |
AYUYTYORAZVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-3-(thiophen-2-yl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(thiophen-2-yl)propanoate is a compound with applications spanning chemistry, biology, and industry, particularly in the synthesis of complex molecules, enzyme studies, and material development.
Scientific Research Applications
Chemistry: this compound serves as a building block in synthesizing more complex molecules.
Biology: The compound can be employed in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in producing materials that possess specific electronic or optical properties.
Chemical Reactions
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate can undergo several types of chemical reactions:
- Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives. Reagents such as potassium permanganate or hydrogen peroxide can be used. This yields nitro derivatives or other oxidized products.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in alcohol derivatives.
- Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives. Acyl chlorides or anhydrides can be used to form amides, leading to amide derivatives.
Case Studies
- Antimicrobial Screening: Thiophene derivatives, including ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate, have been screened against common pathogens, with results indicating antibacterial activity against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains.
- Cancer Cell Line Studies: Studies evaluating compounds for anticancer activity have shown that ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate inhibits the proliferation of FaDu cells, inducing apoptosis.
The table below summarizes the anticancer activity of Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 20 | Induction of apoptosis |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
Properties
The properties of Ethyl (3R)-3-amino-3-thiophen-2-ylpropanoate include:
- Molecular Formula:
- Molecular Weight: 199.27 g/mol
- IUPAC Name: ethyl (3R)-3-amino-3-thiophen-2-ylpropanoate
- InChI: InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1
- InChI Key: XYBONARLWNRZCA-SSDOTTSWSA-N
- Isomeric SMILES: CCOC(=O)CC@HN
- Canonical SMILES: CCOC(=O)CC(C1=CC=CS1)N
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Ethyl 2-amino-3-(thiophen-2-yl)propanoate and its analogs:
Physicochemical Properties
Key Research Findings
Synthetic Flexibility: this compound derivatives are synthesized via modular approaches, such as coupling reactions (e.g., HATU) or cyclization strategies, with yields varying based on substituent complexity (46–96% in analogous syntheses) .
Biological Relevance : Thiophene-containing analogs demonstrate enhanced binding to sulfur-rich protein pockets, while fluorophenyl variants improve pharmacokinetic profiles .
Stability : The thiophene ring resists oxidation better than furan analogs, making it preferable in long-term storage or in vivo applications .
Biological Activity
Ethyl 2-amino-3-(thiophen-2-YL)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring attached to a propanoate backbone, which contributes to its unique chemical properties. The synthesis typically involves the condensation of ethyl acetoacetate with thiophene-2-carboxaldehyde, followed by reductive amination using reducing agents like sodium borohydride.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity through binding interactions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, including bacteria and fungi .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against yeast-like fungi, with a minimum inhibitory concentration (MIC) of 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus .
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Staphylococcus aureus | 128 |
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Analogues of this compound have shown promise as effective anticancer agents in preclinical studies, particularly in targeting prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies and Research Findings
- Inhibitor Discovery : A combinatorial chemistry approach was utilized to discover novel inhibitors based on this compound. The study found that specific derivatives exhibited potent inhibitory effects on target proteins involved in disease processes, highlighting the compound's versatility in drug design .
- Structural Analysis : A detailed structural analysis revealed that the thiophene moiety plays a crucial role in enhancing the compound's biological activity through π-π stacking and hydrophobic interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-amino-3-(thiophen-2-YL)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling a thiophene-containing precursor with an amino ester. For example, condensating agents like HATU in dichloromethane (DCM) are used to activate carboxylic acid intermediates for amide bond formation . Hydrolysis of ethyl esters (e.g., using NaOH in EtOH/H2O/THF mixtures) is critical but may require extended reaction times due to lower efficiency compared to methyl esters . Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting solvent polarity to enhance yields.
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Recrystallization from ethanol or acetonitrile may improve crystallinity. Purity is validated using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy. For example, characteristic NMR signals include thiophene protons (δ 6.8–7.5 ppm) and ester carbonyl carbons (δ ~170 ppm) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C, away from heat and light . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from stereochemical variations or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations unambiguously. For example, NOESY can confirm spatial proximity between thiophene and amino groups . IR peaks (e.g., ester C=O at ~1730 cm⁻¹) should be cross-checked with computational simulations (DFT) for validation .
Q. What strategies improve the hydrolysis efficiency of ethyl ester groups in analogues of this compound?
- Methodological Answer : Ethyl esters exhibit slower hydrolysis than methyl esters due to steric hindrance. Catalytic methods, such as using lipases (e.g., Candida antarctica Lipase B) in buffered aqueous systems, enhance selectivity and yield . Alternatively, microwave-assisted alkaline hydrolysis (NaOH in DMF/H2O) reduces reaction time by 50–70% while minimizing side reactions.
Q. How can structure-activity relationship (SAR) studies be designed for thiophene-modified amino acid derivatives?
- Methodological Answer : Synthesize analogues with substituents at the thiophene 3- or 5-positions (e.g., chloro, fluoro, methoxy groups) and compare bioactivity. For example, replacing thiophene with quinoline (as in ) alters π-π stacking interactions in receptor binding. Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities before in vitro assays .
Q. What experimental approaches mitigate racemization during peptide coupling involving this compound?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Use coupling reagents like HOBt/DIC, which minimize base-induced epimerization. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) . Low-temperature reactions (0–4°C) further suppress racemization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
